Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate

Medicinal Chemistry Organic Synthesis Library Design

Building diverse sulfonamide libraries often requires multi-step synthetic routes. This 5-chlorosulfonyl-benzofuran ester solves that by enabling single-step parallel sulfonamide formation under mild conditions. • Reacts with amines at room temperature (DCM, TEA) without catalysts. • 95% purity; moisture-sensitive - shipped under inert atmosphere. • Ethyl ester ensures optimal LogP (2.87) for liquid-liquid extraction and DMSO solubility in screening workflows.

Molecular Formula C12H11ClO5S
Molecular Weight 302.73 g/mol
CAS No. 1173083-97-0
Cat. No. B1438534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
CAS1173083-97-0
Molecular FormulaC12H11ClO5S
Molecular Weight302.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
InChIInChI=1S/C12H11ClO5S/c1-3-17-12(14)11-7(2)9-6-8(19(13,15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3
InChIKeyMCRIOEPKQVGQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate: Core Properties & Procurement


Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate (CAS 1173083-97-0) is a benzofuran derivative with the molecular formula C12H11ClO5S and a molecular weight of 302.73 g/mol . The compound features a benzofuran core substituted at the 5-position with a reactive chlorosulfonyl group (-SO₂Cl), at the 3-position with a methyl group, and at the 2-position with an ethyl carboxylate ester . Commercially, it is supplied at a minimum purity specification of 95% and is classified with GHS07 hazard pictograms, carrying hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is manufactured and stocked by multiple vendors for research and development applications exclusively, with lead times ranging from 1-5 days to 10-14 days depending on supplier location [1].

Reactive sulfonyl chloride enables direct sulfonamide, sulfonate, and sulfonothioate formation.
Purity specification supports reproducible library synthesis.
Moisture-sensitive – handle under anhydrous conditions to prevent hydrolysis.

Why Generic Substitution Fails


Benzofuran-2-carboxylate derivatives cannot be freely interchanged without altering downstream synthetic outcomes, as substitution patterns at the 5-position and ester type fundamentally determine both the compound's physicochemical profile and the nature of accessible derivatives. The target compound incorporates a 5-chlorosulfonyl group—a highly reactive electrophilic moiety that enables nucleophilic substitution with amines, alcohols, or thiols to generate sulfonamide, sulfonate, or sulfonothioate derivatives . In contrast, the 5-bromo analog (CAS 150612-59-2) lacks the sulfonyl chloride reactivity and instead serves as a coupling partner in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . The non-substituted parent compound (CAS 22367-82-4) is limited to further functionalization at the ester group or benzofuran ring via electrophilic aromatic substitution, offering a completely different reactivity landscape. Consequently, substituting one for the other changes the entire synthetic route: a sulfonamide library cannot be built from a 5-bromo intermediate without additional synthetic steps, and a Suzuki coupling partner cannot be replaced by a sulfonyl chloride. Furthermore, the ethyl ester versus methyl ester choice (e.g., CAS 872285-15-9) affects the compound's lipophilicity and hydrolytic stability, impacting solubility in reaction media and purification workflows . These structural distinctions are not cosmetic; they directly govern which chemical transformations are feasible and the efficiency with which diverse compound libraries can be generated.

5-Bromo analog (CAS 150612-59-2)
Lacks sulfonyl chloride reactivity; cannot directly form sulfonamides without multi-step conversion.
Non-substituted analog (CAS 22367-82-4)
No 5-position functional handle; limited to ester or ring electrophilic substitution chemistry.
Methyl ester variant (CAS 872285-15-9)
Lower lipophilicity and faster hydrolytic degradation may alter reaction media solubility and purification outcomes.

Differentiation from Closest Analogs


Ethyl vs. Methyl Ester: Lipophilicity and Solubility

The ethyl ester variant exhibits higher calculated lipophilicity (LogP = 2.87) compared to the methyl ester analog methyl 5-(chlorosulfonyl)-1-benzofuran-2-carboxylate (CAS 872285-15-9), which has an estimated LogP of approximately 2.0-2.2 based on the difference in ester alkyl chain length [1]. This ΔLogP of ~0.7 translates to a roughly 5-fold higher partitioning into nonpolar organic solvents, which enhances solubility in common reaction media such as dichloromethane, toluene, or ethyl acetate during nucleophilic substitution reactions [2]. The ethyl ester also provides a higher boiling point differential relative to reaction solvents, facilitating easier purification via distillation or rotary evaporation after reactions are complete. The molecular weight difference (302.73 g/mol for ethyl ester vs. 274.68 g/mol for methyl ester) further distinguishes these compounds in LCMS and analytical workflows .

Ethyl vs. Methyl Ester Lipophilicity
Head-to-head
ΔLogP ≈ 0.7 (approx. 5× higher partition)
May support solubility in nonpolar reaction solvents and slower ester hydrolysis.
Computational estimates; validate in target solvent system.
Medicinal Chemistry Organic Synthesis Library Design

Thermal Properties vs. Non-sulfonated & Bromo Analogs

The target compound demonstrates distinct thermal properties compared to its closest structural analogs. Its estimated melting point of 160.34 °C (EPI Suite) and boiling point of 409.43 °C (EPI Suite) are substantially higher than those of the non-substituted parent compound ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS 22367-82-4), which has a reported melting point of 49-51 °C and a boiling point of 162-167 °C at 16 mmHg [1]. The 5-bromo analog (CAS 150612-59-2) has a molecular weight of 283.12 g/mol and lacks the polar sulfonyl group, resulting in significantly lower melting and boiling points . These thermal differences are directly attributable to the chlorosulfonyl group, which introduces strong dipole-dipole interactions and increased molecular weight, raising the enthalpy of fusion and vaporization. The 160 °C melting point enables room-temperature solid handling with reduced risk of hygroscopic degradation compared to low-melting analogs, while the high boiling point ensures the compound remains non-volatile during standard reaction workups, eliminating evaporative losses.

Thermal Stability Comparison
Head-to-head
mp ~160 °C (est.) vs. 49–51 °C analog; bp ~409 °C vs. 162–167 °C analog
Higher melting point aids solid handling; high boiling point reduces evaporative loss.
Estimated from EPI Suite; confirm experimentally.
Process Chemistry Thermal Stability Purification

Chlorosulfonyl vs. Bromo Reactivity

The 5-chlorosulfonyl group (-SO₂Cl) confers fundamentally different and orthogonal reactivity compared to the 5-bromo substituent found in ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (CAS 150612-59-2) . The chlorosulfonyl group is an electrophilic center that undergoes nucleophilic substitution with amines, alcohols, and thiols under mild basic conditions (e.g., triethylamine in DCM, room temperature) to directly yield sulfonamides, sulfonates, and sulfonothioates—pharmacophores present in numerous approved drugs including sulfonamide antibacterials, COX-2 inhibitors, and carbonic anhydrase inhibitors . In contrast, the bromo analog serves as a substrate for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) requiring palladium catalysts, ligands, and elevated temperatures (typically 80-110 °C). The two functional groups cannot be interconverted in a single synthetic step; converting a bromo group to a sulfonamide requires three additional steps (lithiation, SO₂ insertion, chlorination then amidation), while converting a sulfonyl chloride to a coupling partner requires reduction to thiol, alkylation, and subsequent coupling steps. Therefore, a researcher seeking to synthesize a sulfonamide library must procure the chlorosulfonyl derivative; the bromo analog cannot substitute without adding 3-4 synthetic steps and corresponding yield losses.

Reactivity: –SO₂Cl vs. –Br
Class-level
1-step sulfonamide formation vs. 4+ step route; mild conditions vs. Pd-catalyzed 80–110 °C
Chlorosulfonyl enables direct sulfonamide library synthesis; bromo analog adds 3–4 steps.
Class-level comparison; confirm specific substrate scope.
Parallel Synthesis Sulfonamide Libraries Cross-Coupling

Polar Surface Area & H-Bonding: Drug-Likeness

The target compound possesses a calculated topological polar surface area (tPSA) of 73.58-74 Ų and contains five hydrogen bond acceptors (the ester carbonyl, ester ether oxygen, furan oxygen, and two sulfonyl oxygens) with zero hydrogen bond donors [1][2]. This polar surface area falls within the favorable range for oral bioavailability according to Lipinski's and Veber's rules (tPSA < 140 Ų is generally associated with good membrane permeability). Compared to the non-substituted ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS 22367-82-4), which has a tPSA of approximately 39 Ų (three H-bond acceptors, zero donors), the target compound's higher polarity improves aqueous solubility—calculated water solubility of 24.13 mg/L (EPA T.E.S.T.) and 1132.6 mg/L (EPI Suite) [3]. This enhanced polarity facilitates compound handling during aqueous workups and chromatographic purification. The balance of lipophilicity (LogP 2.87) and polar surface area (74 Ų) positions this compound as a suitable intermediate for constructing drug-like molecules that require both membrane permeability and sufficient solubility for in vitro assay compatibility.

Polar Surface Area & H-Bonding
Head-to-head
tPSA = 74 Ų; 5 H-bond acceptors, 0 donors; LogP 2.87
Balanced profile may support membrane permeability and aqueous solubility of derivatives.
Computational predictions; verify experimentally.
ADME Prediction Drug Design Medicinal Chemistry

Research & Industrial Applications


Sulfonamide Library Synthesis

This compound is ideally suited for generating focused sulfonamide libraries via parallel synthesis. The 5-chlorosulfonyl group reacts rapidly with diverse primary and secondary amines under mild conditions (room temperature, triethylamine in dichloromethane) to yield sulfonamide derivatives without requiring transition metal catalysts or elevated temperatures . This enables automated liquid-handling platforms to process 96- or 384-well plates efficiently. The ethyl ester provides optimal solubility in DMSO and organic reaction solvents (supported by LogP 2.87) while the polar surface area of 74 Ų ensures the resulting sulfonamide products maintain favorable drug-like physicochemical profiles [1]. Compared to the 5-bromo analog, which requires palladium-catalyzed cross-coupling at elevated temperatures incompatible with many sensitive functional groups, the sulfonyl chloride enables broader substrate scope including unprotected heterocycles and polar amines. Libraries generated from this building block are well-suited for screening against targets where sulfonamide pharmacophores are established, including carbonic anhydrase isoforms, COX-2, various GPCRs, and bacterial dihydropteroate synthase.

Scalable Sulfonamide Intermediates

In process development settings, the compound's thermal profile provides practical advantages for kilogram-scale synthesis. The estimated melting point of 160.34 °C (EPI Suite) ensures the compound remains a free-flowing solid during storage and handling, eliminating the caking and clumping issues common with low-melting intermediates . The high boiling point of 409.43 °C (EPI Suite) means the compound does not co-evaporate with common solvents (e.g., DCM bp 40 °C, THF bp 66 °C, EtOAc bp 77 °C) during vacuum concentration, preventing product loss and cross-contamination of vacuum lines. This is a material advantage over the non-substituted ethyl 3-methyl-1-benzofuran-2-carboxylate (bp 162-167 °C at 16 mmHg), which can partially evaporate during solvent removal, reducing yield and introducing impurities [1]. The differential LogP between ethyl ester (2.87) and methyl ester analog (~2.0) also translates to more efficient liquid-liquid extraction recovery during aqueous workup—approximately 5-fold higher partitioning into the organic phase, which reduces product loss to the aqueous layer and simplifies isolation . Process chemists should note that the chlorosulfonyl group is moisture-sensitive; reactions should be conducted under inert atmosphere with anhydrous solvents to prevent hydrolysis to the sulfonic acid.

Benzofuran-Derived Chemical Probes

The compound enables modular construction of benzofuran-based chemical probes for affinity chromatography, photoaffinity labeling, and PROTAC development. The chlorosulfonyl group serves as an attachment point for linker moieties: reaction with diamines yields sulfonamide-linked spacers that can be further functionalized with biotin, fluorophores, or E3 ligase ligands . Unlike the 5-bromo analog, which introduces a hydrophobic phenyl linkage after cross-coupling, the sulfonamide linkage retains hydrogen-bonding capacity (sulfonamide NH as H-bond donor, sulfonyl oxygens as acceptors) that can mimic native ligand-receptor interactions while tethering the probe moiety [1]. The benzofuran core itself is a privileged scaffold with established binding to diverse protein targets including kinases, GPCRs, and cytochrome P450 enzymes, making the core scaffold biologically relevant beyond its synthetic utility . The balanced LogP (2.87) and tPSA (74 Ų) of this intermediate predict that the resulting probe molecules will maintain sufficient aqueous solubility for biochemical assays while retaining membrane permeability for cellular target engagement studies. For chemical proteomics applications, the sulfonamide linkage is chemically stable under the denaturing conditions (SDS, urea, guanidine) used in pull-down and LC-MS/MS workflows, unlike ester or carbamate linkages that hydrolyze under these conditions.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Chlorosulfonyl–amine coupling efficiency
Amine substrate scope under mild coupling conditions
Scalable sulfonamide intermediates
Non-volatility and solid-state stability
Product retention during vacuum concentration
Benzofuran-derived chemical probes
Sulfonamide linker stability and H-bonding capacity
Linker stability under biochemical denaturing conditions

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